

# Spectral and Methodological Profile of Ethyl 3-methylpyridazine-4-carboxylate

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## Compound of Interest

Compound Name:	<i>Ethyl 3-methylpyridazine-4-carboxylate</i>
Cat. No.:	B1282719

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A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols for the synthesis of **Ethyl 3-methylpyridazine-4-carboxylate** (CAS No. 98832-80-5), a key heterocyclic building block in medicinal chemistry. The information presented is intended to support researchers, scientists, and professionals in the field of drug development.

## Spectroscopic Data

The following tables summarize the key spectral data for **Ethyl 3-methylpyridazine-4-carboxylate**, providing a quantitative reference for compound identification and characterization.

### Table 1: $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.18	s	-	1H	H-6 (pyridazine ring)
8.95	s	-	1H	H-5 (pyridazine ring)
4.43	q	7.1	2H	-OCH <sub>2</sub> CH <sub>3</sub>
2.82	s	-	3H	-CH <sub>3</sub> (pyridazine ring)
1.41	t	7.1	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

**Table 2: <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
165.2	C=O (ester)
157.0	C-3 (pyridazine ring)
152.1	C-6 (pyridazine ring)
149.8	C-4 (pyridazine ring)
126.9	C-5 (pyridazine ring)
62.0	-OCH <sub>2</sub> CH <sub>3</sub>
21.3	-CH <sub>3</sub> (pyridazine ring)
14.2	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

**Table 3: Infrared (IR) Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Interpretation
2981	C-H stretch (aliphatic)
1728	C=O stretch (ester)
1570	C=N stretch (pyridazine ring)
1288	C-O stretch (ester)

Sample preparation: Not specified

#### Table 4: Mass Spectrometry Data

m/z	Interpretation
167.0764	[M+H] <sup>+</sup>

Technique: High-Resolution Mass Spectrometry (HRMS)

### Experimental Protocols

The synthesis of **Ethyl 3-methylpyridazine-4-carboxylate** can be achieved through a multi-step process. The following is a detailed protocol adapted from the literature.

#### Synthesis of Ethyl 3-methylpyridazine-4-carboxylate

A two-step synthetic route is employed, starting from the formation of an intermediate, 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate, followed by its oxidation to the final product.

Step 1: Synthesis of 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate

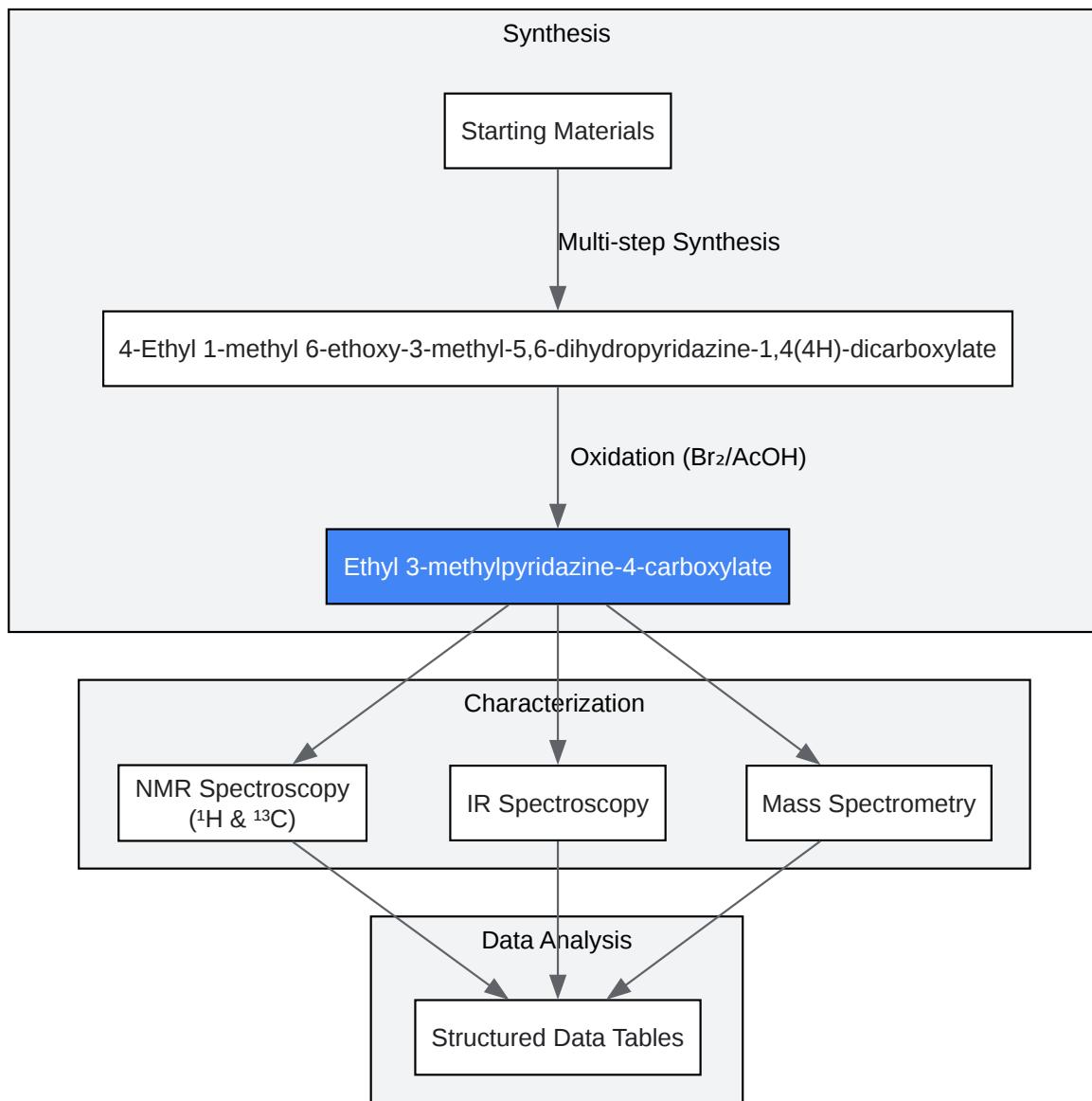
This protocol is not detailed in the provided source. The starting material for the final step was synthesized as per a previously reported procedure which was not included.

Step 2: Oxidation to **Ethyl 3-methylpyridazine-4-carboxylate**[\[1\]](#)

- Dissolve 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate (18.48 g, 1 equivalent) in 250 mL of acetic acid in a 500 mL round-bottomed flask.
- Slowly add 1.2 equivalents (4.05 mL) of bromine to the solution. The addition will result in the formation of a brown reaction mixture and gas evolution.
- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion of the reaction, proceed with product isolation and purification (details not specified in the provided source).

## Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and characterization of **Ethyl 3-methylpyridazine-4-carboxylate**.



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Caption: Synthetic and analytical workflow for **Ethyl 3-methylpyridazine-4-carboxylate**.

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## References

- 1. researchgate.net [researchgate.net]
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